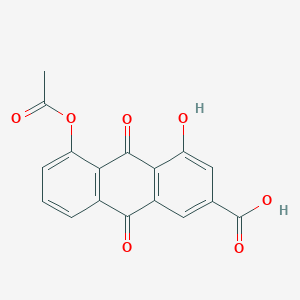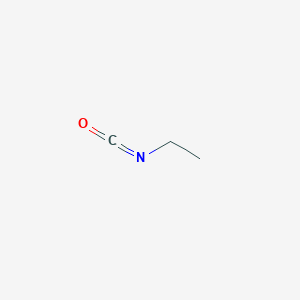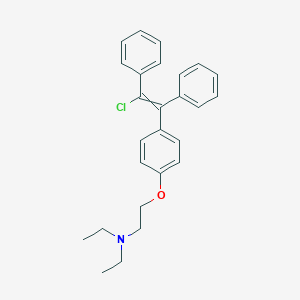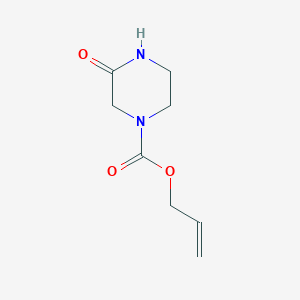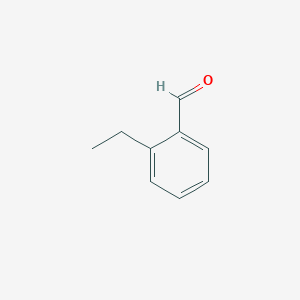![molecular formula C12H14O4 B125331 2-[4-(3-Methoxy-3-oxopropyl)phenyl]acetic acid CAS No. 153464-16-5](/img/structure/B125331.png)
2-[4-(3-Methoxy-3-oxopropyl)phenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(3-Methoxy-3-oxopropyl)phenyl]acetic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. It is also known as MOPPA, and its chemical formula is C12H14O4. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit anti-inflammatory and analgesic properties.
Wissenschaftliche Forschungsanwendungen
MOPPA has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. MOPPA has also been found to exhibit antitumor activity, making it a potential candidate for the treatment of cancer. Additionally, MOPPA has been studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Wirkmechanismus
The exact mechanism of action of MOPPA is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting the activity of COX enzymes, MOPPA reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemische Und Physiologische Effekte
MOPPA has been found to exhibit anti-inflammatory and analgesic effects in animal models. It has also been found to exhibit antitumor activity in vitro and in vivo. Additionally, MOPPA has been found to exhibit neuroprotective effects in animal models of Alzheimer's disease and other neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MOPPA in lab experiments is its well-established synthesis method. MOPPA is also relatively stable and can be stored for extended periods of time. However, one limitation of using MOPPA in lab experiments is its potential toxicity. MOPPA has been found to exhibit cytotoxic effects in some cell lines, and caution should be exercised when handling this compound.
Zukünftige Richtungen
There are several future directions for the study of MOPPA. One potential direction is the further investigation of its anti-inflammatory and analgesic properties. MOPPA could be studied in animal models of arthritis and other inflammatory diseases to determine its efficacy as a potential treatment. Another potential direction is the investigation of its antitumor activity. MOPPA could be studied in animal models of cancer to determine its potential as a cancer treatment. Additionally, the neuroprotective effects of MOPPA could be further investigated in animal models of Alzheimer's disease and other neurodegenerative disorders.
Synthesemethoden
The synthesis of MOPPA involves the reaction between 3-methoxy-3-oxopropyl bromide and 4-acetylaniline in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified using column chromatography or recrystallization.
Eigenschaften
CAS-Nummer |
153464-16-5 |
|---|---|
Produktname |
2-[4-(3-Methoxy-3-oxopropyl)phenyl]acetic acid |
Molekularformel |
C12H14O4 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
2-[4-(3-methoxy-3-oxopropyl)phenyl]acetic acid |
InChI |
InChI=1S/C12H14O4/c1-16-12(15)7-6-9-2-4-10(5-3-9)8-11(13)14/h2-5H,6-8H2,1H3,(H,13,14) |
InChI-Schlüssel |
NUBCNNCNUNKKRY-UHFFFAOYSA-N |
SMILES |
COC(=O)CCC1=CC=C(C=C1)CC(=O)O |
Kanonische SMILES |
COC(=O)CCC1=CC=C(C=C1)CC(=O)O |
Synonyme |
Benzenepropanoic acid, 4-(carboxymethyl)-, -alpha--methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



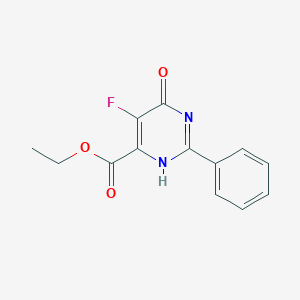
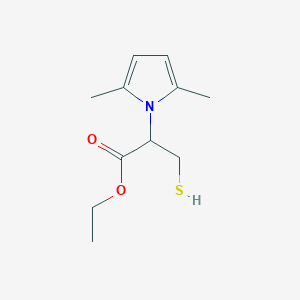
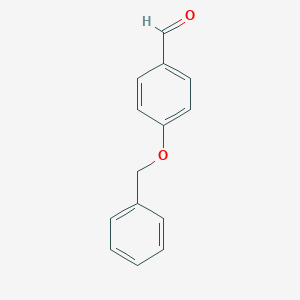
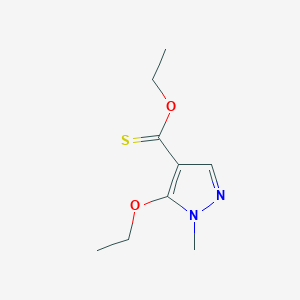
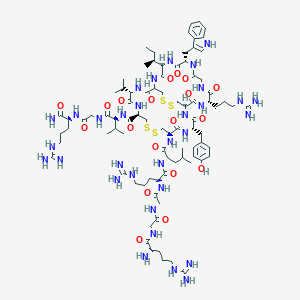
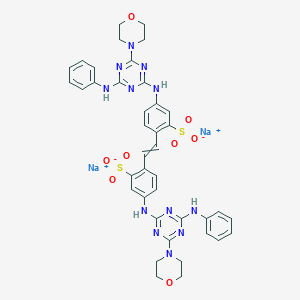

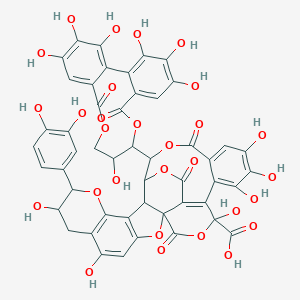
![4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one](/img/structure/B125276.png)
